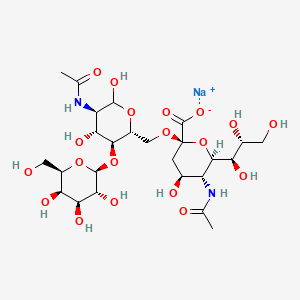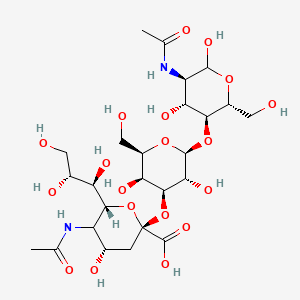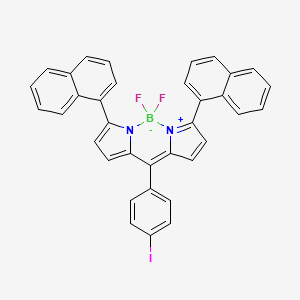
4,4-Difluoro-8-(4'-iodophenyl)-1,7-bis-(1'-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene” is a compound that is used as a fluorescent dye in DNA sequencing . It is a synthetic product and has potential research and development risk .
Molecular Structure Analysis
The molecular formula of this compound is C35H22BF2IN2, and it has a molecular weight of 646.27 . The exact molecular structure would require more detailed information or a visual representation, which I currently do not have.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. As mentioned earlier, it has a molecular weight of 646.27 . Other properties like solubility, melting point, boiling point, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Biomedical Imaging in the Near-Infrared (NIR) Range
The compound’s structure suggests potential as a near-infrared (NIR) fluorescent probe. NIR imaging is valuable for visualizing biological processes in vivo, as it offers improved tissue penetration and reduced autofluorescence. Researchers have explored its use in multiplexed imaging, allowing simultaneous visualization of multiple targets within living organisms . By leveraging its NIR properties, scientists can gain insights into cellular and molecular dynamics, aiding drug development and disease understanding.
pH Sensing and Tumor Microenvironment Monitoring
pH-sensitive probes are crucial for studying tumor microenvironments. Researchers from Fudan University have developed pH-responsive fluorescent probes based on NIR-II fluorescence resonance energy transfer (FRET). These probes allow dynamic visualization of pH changes in living tumor tissues. The tunable transition points of these probes enable real-time monitoring of acidic conditions, which are characteristic of tumor regions . Such tools enhance our understanding of cancer progression and response to therapies.
Multicolor Imaging with High Contrast
The compound’s narrow absorption and emission spectra make it suitable for multicolor imaging. By constructing probes with this property, researchers achieve high-resolution imaging of blood vessels, lymphatics, and metabolic activities in live mice. Orthogonal excitation control allows precise delineation of fine structures and spatial relationships within biological tissues. This technique holds promise for surgical guidance and clinical diagnostics .
Tracking Cancer Cell Behavior in the Brain
In vivo imaging of cancer cell behavior within the brain is challenging due to tissue scattering and absorption. However, the compound’s unique emission properties enable non-invasive observation of cancer cell migration, adhesion, and other processes. By avoiding tissue damage associated with traditional imaging methods, this approach provides a new platform for studying cell interactions at the living organism level .
Theranostics and Targeted Drug Delivery
Combining imaging and therapeutic capabilities, theranostic agents play a crucial role in personalized medicine. By functionalizing the compound with targeting ligands, researchers can create multifunctional nanoparticles for drug delivery. These nanoparticles simultaneously provide diagnostic information (imaging) and deliver therapeutic payloads to specific sites, enhancing treatment precision and efficacy.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2,2-difluoro-8-(4-iodophenyl)-4,12-dinaphthalen-1-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H22BF2IN2/c37-36(38)40-31(29-13-5-9-23-7-1-3-11-27(23)29)19-21-33(40)35(25-15-17-26(39)18-16-25)34-22-20-32(41(34)36)30-14-6-10-24-8-2-4-12-28(24)30/h1-22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJXSBQAERLUKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C(=C3[N+]1=C(C=C3)C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)I)C7=CC=CC8=CC=CC=C87)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H22BF2IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661925 |
Source


|
| Record name | Difluoro[2-{(4-iodophenyl)[5-(naphthalen-1-yl)-2H-pyrrol-2-ylidene-kappaN]methyl}-5-(naphthalen-1-yl)-1H-pyrrolato-kappaN]boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
216255-54-8 |
Source


|
| Record name | Difluoro[2-{(4-iodophenyl)[5-(naphthalen-1-yl)-2H-pyrrol-2-ylidene-kappaN]methyl}-5-(naphthalen-1-yl)-1H-pyrrolato-kappaN]boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

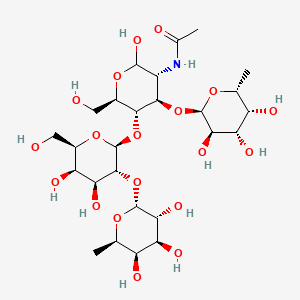
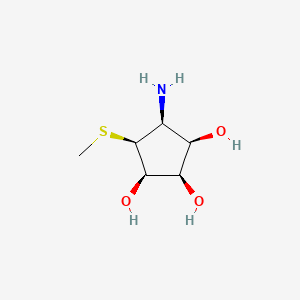
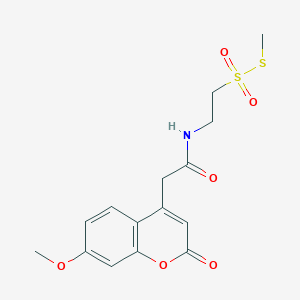




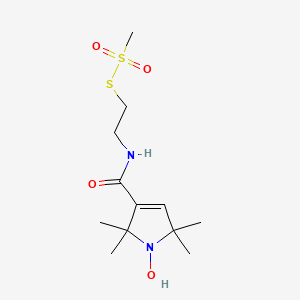


![2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-](/img/structure/B561641.png)
